molecular formula C13H10BrNO3 B1523102 1-(2-Bromophenoxy)-2-methyl-4-nitrobenzene CAS No. 1152822-02-0

1-(2-Bromophenoxy)-2-methyl-4-nitrobenzene

Cat. No.: B1523102
CAS No.: 1152822-02-0
M. Wt: 308.13 g/mol
InChI Key: TUJRHXGHWFGQEE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by its molecular formula. The molecular formula of “1-(2-Bromophenoxy)-2-methyl-4-nitrobenzene” is not explicitly mentioned in the search results .

Scientific Research Applications

Here are the summarized findings from the papers:

Toxicity and Health Impacts

  • Nitrobenzene is toxic and its exposure can lead to methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced. Symptoms can include respiratory distress, cyanosis, and multiorgan dysfunction. Treatment with methylene blue along with haemodynamic and ventilatory support can be crucial for saving lives in cases of nitrobenzene poisoning (Agrawal et al., 2011) (Dhungel et al., 2021) (Singh et al., 2015).
  • Chronic exposure or acute high-level exposure to nitrobenzene can have severe health implications, including hemolytic anemia, renal failure, seizures, and pneumonia. Early and aggressive management is crucial in treating nitrobenzene poisoning (Singh et al., 2015).

Industrial and Agricultural Use

  • Nitrobenzene is used in the synthesis of aniline dyes, solvents, rubber industry, and as a flavoring agent. It is also increasingly used as a plant growth nutrient. Awareness of its toxicological profile and proper management of exposure are important to prevent adverse health outcomes (Abbas et al., 2013) (Singh et al., 2015).

Environmental Presence and Exposure

  • Brominated flame retardants (BFRs), which include compounds like 2-bromophenoxy compounds, are present in various consumer products and can be found in human biofluids such as breast milk. Their presence raises concerns about human exposure and potential health effects, underscoring the need for further research and understanding of their sources, routes of exposure, and health implications (Zhou et al., 2014).

Properties

IUPAC Name

1-(2-bromophenoxy)-2-methyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO3/c1-9-8-10(15(16)17)6-7-12(9)18-13-5-3-2-4-11(13)14/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUJRHXGHWFGQEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])OC2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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